2-Methylquinolin-8-yl 5-(4-chlorophenyl)furan-2-carboxylate
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Overview
Description
2-Methylquinolin-8-yl 5-(4-chlorophenyl)furan-2-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring, a furan ring, and a chlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylquinolin-8-yl 5-(4-chlorophenyl)furan-2-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methylquinolin-8-yl 5-(4-chlorophenyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the quinoline and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce partially or fully hydrogenated products.
Scientific Research Applications
2-Methylquinolin-8-yl 5-(4-chlorophenyl)furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methylquinolin-8-yl 5-(4-chlorophenyl)furan-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler analog with a wide range of biological activities.
Furan-2-carboxylate derivatives: Known for their antimicrobial properties.
Chlorophenyl compounds: Often studied for their potential in medicinal chemistry.
Uniqueness
2-Methylquinolin-8-yl 5-(4-chlorophenyl)furan-2-carboxylate is unique due to its combination of structural features, which confer a distinct set of chemical and biological properties. The presence of both quinoline and furan rings, along with a chlorophenyl group, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C21H14ClNO3 |
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Molecular Weight |
363.8 g/mol |
IUPAC Name |
(2-methylquinolin-8-yl) 5-(4-chlorophenyl)furan-2-carboxylate |
InChI |
InChI=1S/C21H14ClNO3/c1-13-5-6-15-3-2-4-18(20(15)23-13)26-21(24)19-12-11-17(25-19)14-7-9-16(22)10-8-14/h2-12H,1H3 |
InChI Key |
MIZMQCRLDTXMNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl)C=C1 |
Origin of Product |
United States |
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